5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040652-77-4
Cat. No.: VC11938434
Molecular Formula: C23H18BrN5O2
Molecular Weight: 476.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040652-77-4 |
|---|---|
| Molecular Formula | C23H18BrN5O2 |
| Molecular Weight | 476.3 g/mol |
| IUPAC Name | 5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C23H18BrN5O2/c1-2-15-6-8-16(9-7-15)19-13-20-23(30)28(10-11-29(20)26-19)14-21-25-22(27-31-21)17-4-3-5-18(24)12-17/h3-13H,2,14H2,1H3 |
| Standard InChI Key | ZZXXUFHPMJARIG-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The molecule features a pyrazolo[1,5-a]pyrazin-4-one bicyclic system, a scaffold known for its pharmacological versatility . At the C-2 position, a 4-ethylphenyl group enhances lipophilicity, potentially improving membrane permeability. The C-5 position is functionalized with a methyl-linked 1,2,4-oxadiazole ring bearing a 3-bromophenyl group, introducing halogenated aromaticity that may influence target binding and metabolic stability .
Physicochemical Properties
Key molecular parameters include:
The bromine atom at the 3-position of the phenyl ring contributes to molecular weight and polarizability, while the oxadiazole ring enhances hydrogen-bonding capacity .
Biological Activity and Mechanisms
Hypothesized Targets
The structural motifs suggest potential interactions with:
-
Kinases: Oxadiazoles are known ATP-competitive kinase inhibitors; the bromophenyl group may occupy hydrophobic pockets .
-
GPCRs: The pyrazinone core resembles scaffolds targeting serotonin or dopamine receptors .
-
Antimicrobial Targets: Oxadiazole derivatives exhibit activity against bacterial FabH enzymes.
Preliminary Findings (Analog-Based Predictions)
| Activity | Analog Structure | Key Reference |
|---|---|---|
| Antibacterial (E. coli) | Similar oxadiazole-pyrazinones | |
| Anticancer (IC50 ~5 µM) | Bromophenyl-oxadiazole derivatives | |
| Anti-inflammatory | Ethylphenyl-substituted analogs |
Note: Direct bioactivity data for this compound remains unpublished, necessitating empirical validation .
Challenges and Future Directions
Synthetic Optimization
-
Improve yield in oxadiazole cyclization (current analogs: 30–45%).
-
Explore asymmetric catalysis for enantioselective variants .
ADME Profiling
-
In Silico Predictions: logP ≈5.5 suggests moderate bioavailability; in vitro assays are needed to assess hepatic stability .
Target Deconvolution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume